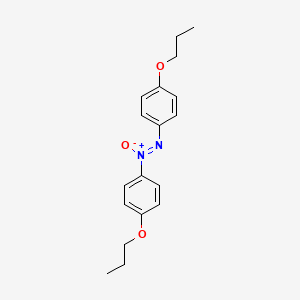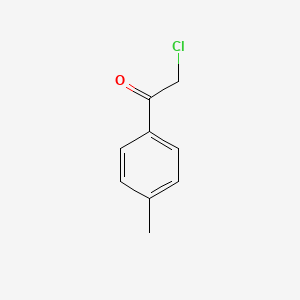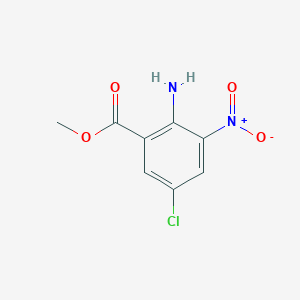
Diazene, bis(4-propoxyphenyl)-, 1-oxide
Overview
Description
Scientific Research Applications
Liquid Crystal Displays (LCDs)
4,4’-Dipropoxyazoxybenzene: is utilized in the development of Liquid Crystal Displays (LCDs) due to its mesomorphic properties . The compound’s ability to exist in a mesophase between solid and liquid states makes it ideal for controlling light modulation. Its stability in the nematic phase, with a mesomorphic range of 115 to 128°C , allows for precise control in display technologies .
Electronic Materials
In the realm of electronics, 4,4’-Dipropoxyazoxybenzene finds application as a component in electronic materials , particularly in nematic liquid crystals used for electronic displays . Its molecular structure contributes to the dielectric anisotropy necessary for the operation of electronic devices that utilize liquid crystal technology .
Medicinal Chemistry
While not directly used in medicine, the structural analogs of 4,4’-Dipropoxyazoxybenzene are significant in medicinal chemistry. Compounds with similar frameworks are explored for their potential as microtubule inhibitors , which could lead to applications in cancer therapy .
Materials Science
4,4’-Dipropoxyazoxybenzene: is studied in materials science for its thermodynamic properties . The compound’s thermal stability and phase transition behaviors are of interest for creating materials that respond predictably to temperature changes, which is crucial for thermal sensors and other responsive materials .
Environmental Science
Research into the environmental impact of chemicals includes studying compounds like 4,4’-Dipropoxyazoxybenzene for their potential as environmentally benign alternatives to more harmful substances. Its use in liquid crystals suggests a lower environmental footprint compared to other electronic display materials .
Energy Storage
While 4,4’-Dipropoxyazoxybenzene itself may not be directly used in energy storage, the study of its electrochemical properties can inform the development of novel organic materials for use in supercapacitors and batteries . Understanding the redox behavior of such organic compounds can lead to advancements in energy storage technologies .
Chemical Synthesis
In chemical synthesis, 4,4’-Dipropoxyazoxybenzene can serve as a precursor or an intermediate. Its molecular structure allows for various chemical modifications, which can be exploited to synthesize a wide range of chemical entities for different applications .
Analytical Chemistry
The compound’s well-defined physical and chemical properties make it a candidate for use as a standard in analytical techniques such as spectroscopy . It could be used to calibrate instruments or as a reference material in the analysis of complex mixtures .
Mechanism of Action
Target of Action
This compound, also known as Diazene, bis(4-propoxyphenyl)-, 1-oxide, is a complex molecule and its interactions within biological systems are likely to be multifaceted .
Mode of Action
It is known that the strength of interaction between a compound and its targets can vary, with strong electrostatic interactions occurring between permanently charged ionic molecules, and weaker interactions due to hydrogen bonding or induced-dipole interactions . .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Dipropoxyazoxybenzene are not clearly established. In general, a cell’s daily operations are accomplished through the biochemical reactions that take place within the cell. These reactions are turned on and off or sped up and slowed down according to the cell’s immediate needs and overall functions . Without specific information on 4,4’-Dipropoxyazoxybenzene, it is difficult to determine the exact pathways it affects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of the compound .
properties
IUPAC Name |
oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFKJUPVCUDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(4-propoxyphenyl)-, 1-oxide | |
CAS RN |
23315-55-1 | |
| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molecular packing of Diazene, bis(4-propoxyphenyl)-, 1-oxide in relation to its liquid crystal properties?
A: Diazene, bis(4-propoxyphenyl)-, 1-oxide exhibits a characteristic imbricated packing structure in its solid state, as revealed by X-ray crystallography studies []. This arrangement, where the molecules are partially overlapped like tiles, is crucial for its liquid crystal behavior. The elongated shape of the molecule and the specific interactions between neighboring molecules, influenced by the alkoxy chains, contribute to the formation of an ordered nematic phase upon heating [].
Q2: How does the conformation of Diazene, bis(4-propoxyphenyl)-, 1-oxide influence its intermolecular interactions and overall stability?
A: Theoretical studies employing the Rayleigh-Schrodinger perturbation treatment and CNDO/2 calculations have provided valuable insights into the preferred configurations of Diazene, bis(4-propoxyphenyl)-, 1-oxide []. The calculations suggest a strong preference for face-to-face stacking of the molecules, indicating significant pi-pi interactions between the aromatic rings []. This preferred stacking, along with the alignment of the molecules along their long axis, contributes significantly to the stability of the molecular assembly.
Q3: How does the length of the alkoxy chain in Diazene, bis(4-propoxyphenyl)-, 1-oxide and its analogs affect the molecular packing and mesophase behavior?
A: Comparative structural analysis of Diazene, bis(4-propoxyphenyl)-, 1-oxide with other members of the 4,4′-di-n-alkoxyazoxybenzene series highlights the influence of the alkoxy chain length on molecular packing []. While the benzene ring near the nitroxide group tends to be coplanar due to mesomeric effects, the other ring's tilt angle varies with the alkoxy chain length, allowing for a more compact packing arrangement []. This variation in packing directly impacts the transition temperatures and stability ranges of the observed mesophases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)


